molecular formula C14H11N3O4S B4731185 N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(3-furyl)acrylamide

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(3-furyl)acrylamide

Cat. No.: B4731185
M. Wt: 317.32 g/mol
InChI Key: WXYAUAVAQBTXHC-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(3-furyl)acrylamide, commonly known as NSC-87877, is a small molecule inhibitor that has gained significant attention in scientific research in recent years. This compound has been found to have potential applications in cancer treatment, as well as in the study of various cellular processes. In

Mechanism of Action

NSC-87877 works by inhibiting the protein Dishevelled (Dvl), which is a key component of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in the regulation of cell proliferation, differentiation, and apoptosis. By inhibiting Dvl, NSC-87877 disrupts the Wnt/β-catenin signaling pathway and induces cell death in cancer cells.
Biochemical and Physiological Effects:
NSC-87877 has been found to induce cell death in cancer cells by inhibiting the Wnt/β-catenin signaling pathway. In addition, NSC-87877 has also been found to induce autophagy, a process that helps to maintain cellular homeostasis by degrading and recycling damaged proteins and organelles. NSC-87877 has also been found to inhibit cell migration, which is a key process in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of NSC-87877 is that it is a small molecule inhibitor, which makes it easier to use in lab experiments than larger molecules such as antibodies. In addition, NSC-87877 has been found to have high specificity for Dvl, which reduces the risk of off-target effects. However, one limitation of NSC-87877 is that it has poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on NSC-87877. One area of research is the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway. In addition, research could focus on the use of NSC-87877 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, research could focus on the role of NSC-87877 in other cellular processes, such as autophagy and cell migration, and its potential applications in other areas of research.

Scientific Research Applications

NSC-87877 has shown potential applications in cancer treatment, specifically in the inhibition of the Wnt/β-catenin signaling pathway. This pathway plays a key role in the development of cancer, and NSC-87877 has been found to inhibit the pathway by targeting the protein Dishevelled (Dvl). In addition, NSC-87877 has also been found to have potential applications in the study of cellular processes such as autophagy and cell migration.

Properties

IUPAC Name

(E)-2-cyano-3-(furan-3-yl)-N-(4-sulfamoylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c15-8-11(7-10-5-6-21-9-10)14(18)17-12-1-3-13(4-2-12)22(16,19)20/h1-7,9H,(H,17,18)(H2,16,19,20)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYAUAVAQBTXHC-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=CC2=COC=C2)C#N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C(=C/C2=COC=C2)/C#N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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